

# 3-(1H-pyrazol-1-yl)propanenitrile chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 3-(1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1311428

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## An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)propanenitrile

This guide provides a comprehensive overview of **3-(1H-pyrazol-1-yl)propanenitrile**, a key chemical intermediate in pharmaceutical research. It details the compound's chemical structure, nomenclature, and physicochemical properties. Furthermore, it presents a representative synthesis protocol and explores the role of its derivatives in drug development, particularly as selective inhibitors of Tyrosine Kinase 2 (TYK2) for treating inflammatory diseases.

## Chemical Structure and Nomenclature

**3-(1H-pyrazol-1-yl)propanenitrile** is a heterocyclic compound featuring a pyrazole ring N-substituted with a propanenitrile group.

- IUPAC Name: **3-(1H-pyrazol-1-yl)propanenitrile**[\[1\]](#)
- Synonyms: Pyrazole-1-propionitrile[\[2\]](#), 3-Pyrazol-1-ylpropanenitrile[\[3\]](#)
- CAS Number: 88393-88-8[\[3\]](#)[\[4\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>7</sub>N<sub>3</sub>[\[1\]](#)[\[3\]](#)[\[5\]](#)
- SMILES: C1=CN(N=C1)CCC#N[\[1\]](#)[\[3\]](#)

Chemical Structure:

Caption: 2D Structure of **3-(1H-pyrazol-1-yl)propanenitrile**.

## Physicochemical and Computational Data

A summary of the key physical, chemical, and computed properties of **3-(1H-pyrazol-1-yl)propanenitrile** is presented below. This data is essential for its application in chemical synthesis and drug design.

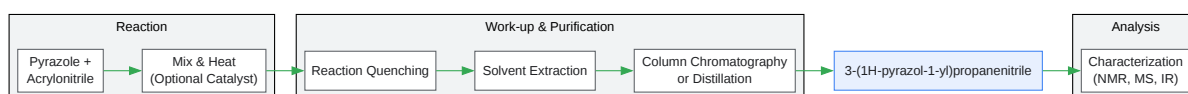
Property	Value	Reference
Molecular Weight	121.14 g/mol	[3][5]
Appearance	Oil	[4]
Boiling Point	129 °C (at 11 Torr)	[4]
Density	1.08 g/cm <sup>3</sup>	[4]
Monoisotopic Mass	121.063995 Da	[1]
Solubility	Sparingly in DMSO, Slightly in Methanol	[4]
pKa (Predicted)	1.85 ± 0.10	[4]
XLogP (Predicted)	-0.8	[1]
Topological Polar Surface Area (TPSA)	41.61 Å <sup>2</sup>	[3]
Hydrogen Bond Donors	0	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	2	[3]

## Synthesis and Experimental Protocols

The synthesis of **3-(1H-pyrazol-1-yl)propanenitrile** is typically achieved through a Michael addition reaction, specifically the cyanoethylation of pyrazole with acrylonitrile. This reaction is a common and efficient method for N-alkylation of pyrazole derivatives.

## General Synthesis Workflow

The diagram below illustrates the logical workflow for the synthesis and purification of **3-(1H-pyrazol-1-yl)propanenitrile**.



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Caption: Synthesis and Purification Workflow.

## Detailed Experimental Protocol

This protocol is a representative example for the cyanoethylation of pyrazole.

Materials:

- Pyrazole
- Acrylonitrile
- Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable base catalyst
- Dichloromethane (DCM) or another suitable solvent
- Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

- Hexanes and Ethyl Acetate for elution

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1.0 eq) in a suitable solvent such as dichloromethane.
- **Addition of Reagents:** Add acrylonitrile (1.1 eq) to the solution. Subsequently, add a catalytic amount of Triton B (e.g., 0.05 eq).
- **Reaction:** Stir the mixture at room temperature or heat gently (e.g., 40 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation to yield pure **3-(1H-pyrazol-1-yl)propanenitrile**.<sup>[4]</sup>

## Application in Drug Discovery: TYK2 Inhibition

Derivatives of **3-(1H-pyrazol-1-yl)propanenitrile** have emerged as significant scaffolds in medicinal chemistry. Notably, they have been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.<sup>[6]</sup>

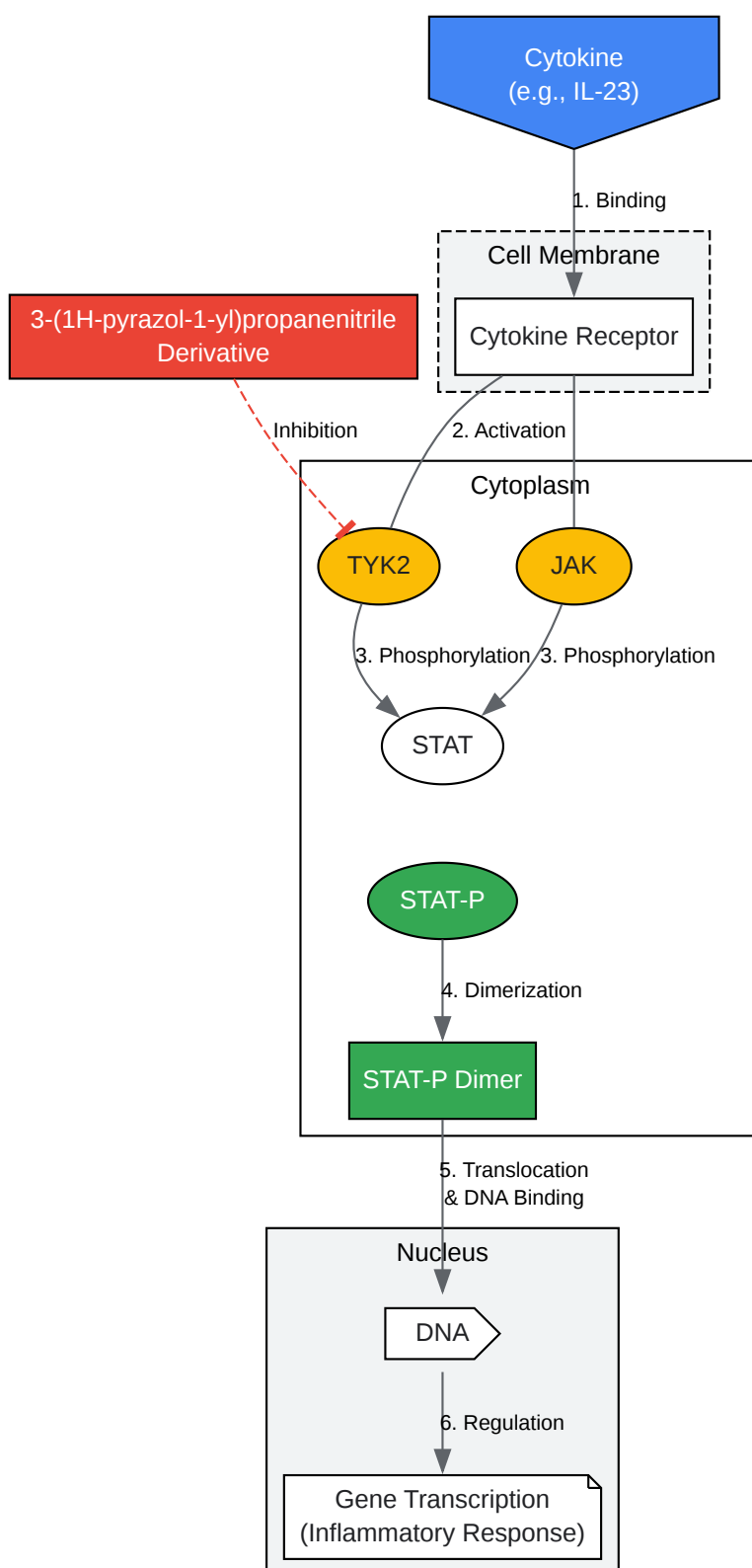
TYK2 is a crucial component of the JAK-STAT signaling pathway, which transduces signals for various cytokines, including IL-12, IL-23, and Type I interferons. These cytokines are implicated in the pathogenesis of numerous autoimmune and inflammatory disorders. By selectively

inhibiting TYK2, these compounds can modulate the immune response, offering a targeted therapeutic approach for conditions like inflammatory bowel disease.[6]

The development of these inhibitors involves modifying the core **3-(1H-pyrazol-1-yl)propanenitrile** structure to optimize potency, selectivity against other JAK family members (JAK1, JAK2, JAK3), and pharmacokinetic properties.[6]

## Simplified JAK-STAT Signaling Pathway

The following diagram illustrates the role of TYK2 within the JAK-STAT signaling cascade, the target of the aforementioned inhibitors.



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Caption: Role of TYK2 in JAK-STAT Signaling.

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Address: 3281 E Guasti Rd

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